6-Anilinopurine

描述

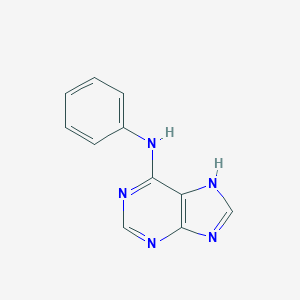

6-Anilinopurine, also known as N6-Phenyladenine, is a synthetic cytokinin, a class of plant growth regulators that promote cell division in plant roots and shoots. It is a derivative of adenine, a purine base found in DNA and RNA. This compound is primarily used in plant tissue culture and agricultural research to study its effects on plant growth and development.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Anilinopurine typically involves the reaction of adenine with aniline. One common method is the palladium-catalyzed ortho-acylation of 6-anilinopurines, which involves C-H bond activation in the presence of a palladium catalyst and aldehydes or α-oxocarboxylic acids as the acylating source . This method yields a variety of purine derivatives in good to excellent yields.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the synthesis can be scaled up using similar catalytic processes, ensuring high purity and yield.

化学反应分析

Types of Reactions: 6-Anilinopurine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenated compounds and strong acids or bases are often used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various purine derivatives, which can be further utilized in biochemical and pharmacological studies.

科学研究应用

Introduction to 6-Anilinopurine

This compound is a synthetic purine derivative that has gained attention for its diverse applications in scientific research, particularly in the fields of molecular biology, plant physiology, and pharmacology. As a cytokinin analog, it plays a crucial role in regulating various biological processes, including cell division, growth, and differentiation. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Molecular Biology

This compound is primarily utilized as a tool in molecular biology for its ability to modify nucleic acid structures and functions. It has been shown to enhance the stability of nucleic acid duplexes and improve the efficiency of DNA polymerases during replication processes.

Key Findings:

- Modified nucleotides like this compound can increase the thermodynamic stability of RNA and DNA duplexes. Studies indicate that substituting adenine with this compound results in increased stability by approximately 0.9 to 2.3 kcal/mol depending on the modification .

- The incorporation of this compound into nucleic acids allows for enhanced discrimination between cytosine (C) and 5-methylcytosine (5mC), which is significant for epigenetic studies .

Plant Physiology

In plant research, this compound is recognized for its role as a plant growth regulator, particularly in enhancing stress tolerance and promoting growth under adverse conditions.

Case Study:

- A hydroponic study demonstrated that the application of this compound significantly improved the morpho-physiological attributes of tomato plants exposed to cobalt stress. The treatment resulted in increased biomass and chlorophyll content while reducing oxidative stress indicators such as malondialdehyde .

Pharmacological Applications

This compound derivatives have been explored for their potential therapeutic effects, particularly as inhibitors of cytokinin oxidase/dehydrogenase enzymes.

Patent Insights:

- Substituted derivatives of this compound have been patented for their ability to inhibit cytokinin oxidase/dehydrogenase, which is crucial in regulating cytokinin levels within plants and could have implications for agricultural biotechnology .

Table 1: Thermodynamic Stability of Nucleic Acid Duplexes

| Modification | ΔΔG° (kcal/mol) | Stability Improvement |

|---|---|---|

| Standard Adenosine | - | - |

| 2′-O-Methyl-2,6-diaminopurine | +0.9 | Moderate |

| LNA-2,6-diaminopurine | +2.3 | High |

Table 2: Effects of this compound on Tomato Plants

| Treatment Type | Biomass Increase (%) | Chlorophyll Content Increase (%) | Oxidative Stress Reduction (%) |

|---|---|---|---|

| Control | - | - | - |

| 5 μM this compound | +25 | +30 | -20 |

| 10 μM this compound + ABA | +48 | +50 | -70 |

作用机制

6-Anilinopurine exerts its effects by mimicking natural cytokinins, binding to cytokinin receptors in plant cells. This binding activates a signaling cascade that promotes cell division and growth. The molecular targets include cytokinin receptors and downstream signaling proteins involved in cell cycle regulation.

相似化合物的比较

Benzyladenine: Another synthetic cytokinin with similar effects on plant growth.

Kinetin: A naturally occurring cytokinin with a similar structure and function.

Anisiflupurin: A derivative of 6-Anilinopurine with enhanced activity and lower toxicity.

Uniqueness: this compound is unique due to its specific binding affinity to cytokinin receptors and its ability to promote cell division more effectively than some other cytokinins. Its synthetic versatility also allows for the creation of various derivatives with potentially novel biological activities.

生物活性

6-Anilinopurine (6-AP) is a purine derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its purine structure modified with an aniline group at the 6-position. Its molecular formula is CHN, and it has a molar mass of approximately 216.24 g/mol. The presence of the aniline moiety enhances its biological interactions, making it a subject of interest in various studies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cytokinin Oxidase/Dehydrogenase : 6-AP acts as an inhibitor of cytokinin oxidase/dehydrogenase, enzymes involved in plant hormone metabolism. This inhibition can promote cell division and growth in plant tissues, making it useful in agricultural biotechnology .

- Xanthine Oxidase Inhibition : Research indicates that this compound exhibits inhibitory activity against xanthine oxidase (XO), an enzyme responsible for the production of uric acid. The compound demonstrated an IC value of 10.89 µM, which positions it as a potential therapeutic agent for conditions like hyperuricemia .

- Antitumor Activity : Recent studies have explored the potential of 6-AP and its derivatives as antitumor agents. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving protein kinase inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Cytokinin Inhibition | Inhibits cytokinin oxidase | |

| Xanthine Oxidase Inhibition | Blocks uric acid production | |

| Antitumor Activity | Inhibits cancer cell proliferation |

Case Study: Antitumor Effects

A notable study evaluated the antitumor effects of novel 2,6,9-trisubstituted purines, including derivatives of this compound. The results indicated significant inhibition of cell proliferation in tumor cell lines, suggesting that modifications to the aniline structure could enhance therapeutic efficacy against various cancers .

Xanthine Oxidase Inhibition Study

Another important study focused on the xanthine oxidase inhibitory activity of this compound compared to allopurinol, a standard treatment for gout. The kinetics revealed that while both compounds inhibit XO, 6-AP's non-competitive inhibition mechanism may offer advantages in specific clinical scenarios .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Anilinopurine, and how can researchers optimize reaction conditions for high yield?

The primary synthetic method involves Cu(II)-catalyzed C–H activation under mild conditions, where this compound acts as the starting material (Scheme 96). Key optimization parameters include catalyst loading (e.g., Cu(OTf)₂ concentration), solvent selection, and reaction temperature. Parallel experiments under inert atmospheres (e.g., nitrogen) may enhance yield . Alternative routes, such as nucleophilic aromatic substitution on purine scaffolds, require precise stoichiometric control and reaction timing, as outlined in patent US08222260B2 .

Q. How should researchers characterize the purity and structural identity of newly synthesized this compound derivatives?

Use a combination of nuclear magnetic resonance (NMR; ¹H and ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm structural identity. Elemental analysis is critical for purity validation. For novel derivatives, provide full spectral data and retention times, adhering to journal guidelines that limit characterization data to five compounds in the main text, with additional data in supplementary materials .

Q. What are the recommended storage conditions and solubility considerations for this compound in experimental settings?

Store this compound at -20°C in airtight containers to prevent degradation. It is soluble in dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (≤1% DMSO final concentration) to avoid solvent toxicity . Safety protocols, including nitrile gloves and chemical splash goggles, should be followed during handling .

Q. What standard in vitro assays are recommended to assess the cytokinin oxidase inhibitory activity of this compound?

Use spectrophotometric assays measuring cytokinin degradation rates via absorbance changes at 265 nm. Include controls with known inhibitors (e.g trans-zeatin) and validate results with HPLC-based quantification of cytokinin metabolites. Ensure enzyme kinetics (Km, Vmax) are calculated under standardized pH and temperature conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's reported roles as a cytokinin oxidase inhibitor and bacterial histidine kinase inhibitor?

Conduct comparative enzymatic assays using purified cytokinin oxidase (e.g., from Arabidopsis) and histidine kinases (e.g., Staphylococcus aureus HK853). Analyze inhibition kinetics (IC₅₀, Ki) and perform structural studies (X-ray crystallography or molecular docking) to identify binding site disparities. Differences in electron delocalization effects from the aniline group may explain target specificity .

Q. What computational methods are suitable for modeling this compound's binding interactions with different enzymatic targets?

Employ molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity scores. Molecular dynamics (MD) simulations (≥100 ns) can assess stability of ligand-protein complexes. Validate predictions with mutagenesis studies targeting residues in predicted binding pockets (e.g., D411 in histidine kinases) .

Q. What strategies can improve the selectivity of this compound derivatives for specific kinase isoforms while minimizing off-target effects?

Introduce bioisosteric replacements (e.g., pyridine for benzene) at the 6-aniline position to modulate hydrophobicity and H-bonding capacity. Use structure-activity relationship (SAR) studies to identify substituents that enhance affinity for target kinases. Test selectivity panels against related kinases (e.g., Ser/Thr kinases) to rule off-target activity .

Q. How should researchers address discrepancies in reported biological activities of this compound across different experimental systems?

Perform cross-validation using orthogonal assays (e.g., fluorescence polarization for binding vs. functional ATPase assays). Control for variables such as buffer composition, enzyme source (recombinant vs. native), and cellular permeability in whole-cell models. Publish negative results to clarify context-dependent effects .

Q. Methodological Notes

- Data Reporting : Adhere to significant figure conventions (≤3 unless justified) and define statistical significance thresholds (e.g., p < 0.05) .

- Ethical Considerations : Disclose conflicts of interest, particularly when referencing patented synthesis methods .

- Reproducibility : Include detailed protocols for critical steps (e.g., catalyst preparation, HPLC gradients) in supplementary materials .

属性

IUPAC Name |

N-phenyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZNSRQVTJYMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153105 | |

| Record name | N-Purin-6-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-66-8 | |

| Record name | N-Phenyl-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Purin-6-ylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Anilinopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Purin-6-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-purin-6-ylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。